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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the G protein-coupled

receptor 183 (GPR183), also known as Epstein-Barr virus-induced gene 2 (EBI2). GPR183 is a

chemotactic receptor with significant roles in immune cell migration and has emerged as a

promising therapeutic target for a range of inflammatory and autoimmune diseases. This

document details the receptor's signaling pathways, provides quantitative data on known

modulators, and outlines key experimental protocols for its study.

GPR183 Signaling Pathways
GPR183 is primarily coupled to the Gαi subunit of heterotrimeric G proteins.[1][2] Activation of

GPR183 by its endogenous ligand, 7α,25-dihydroxycholesterol (7α,25-OHC), or other agonists

initiates a signaling cascade that includes the inhibition of adenylyl cyclase, leading to

decreased intracellular cyclic AMP (cAMP) levels.[1] Concurrently, GPR183 activation

stimulates the mitogen-activated protein kinase (MAPK) pathway, specifically leading to the

phosphorylation of extracellular signal-regulated kinase (ERK) and p38.[1] Furthermore,

GPR183 signaling can induce the mobilization of intracellular calcium (Ca2+), often through the

promiscuous Gα16 subunit in recombinant systems, which activates phospholipase C (PLC)

and subsequent downstream signaling.[3]
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GPR183 Signaling Cascade

Quantitative Data for GPR183 Modulators
The following tables summarize the quantitative data for known GPR183 antagonists and

agonists.

Table 1: GPR183 Antagonists
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Compound IC50 (nM) Assay Type Reference

NIBR189 11 Radioligand Binding [1]

GSK682753A 200 Not Specified [1]

Immunophage Cpd 1 31.3 Calcium Mobilization [1]

Immunophage Cpd 2 39.45 Calcium Mobilization [4]

Immunophage Cpd 55 2.8 Calcium Mobilization [5]

Compound 33 0.82 Not Specified [6]

Table 2: GPR183 Agonists

Compound EC50 (nM) Assay Type Reference

7α,25-

dihydroxycholesterol
17 Calcium Mobilization [1]

7α,25-

dihydroxycholesterol
19 Gαi Coupling (BRET) [1]

Compound 15 209 Calcium Mobilization [1]

Compound 16 179 Calcium Mobilization [1]

Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are

synthesized from multiple sources and may require optimization for specific laboratory

conditions.

Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following GPR183

activation.
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Cell Preparation

Assay Procedure

Data Analysis

Seed cells (e.g., HEK293T, CHO-K1)
expressing GPR183 and a

promiscuous G-protein (e.g., Gα16)
in a 96-well plate.

Incubate overnight.

Load cells with a calcium-sensitive dye
(e.g., Fluo-4 AM).

Incubate for 1 hour at 37°C.

Add test compounds (agonists or antagonists)
using a fluorometric imaging plate reader (FLIPR).

Measure fluorescence intensity over time.

Calculate the change in fluorescence
to determine agonist potency (EC50)

or antagonist inhibition (IC50).
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Calcium Mobilization Assay Workflow
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Detailed Steps:

Cell Culture and Plating:

Culture HEK293T or CHO-K1 cells stably or transiently expressing human GPR183. For

robust calcium signals, co-expression of a promiscuous G-protein, such as Gα16, is often

employed.[3]

Seed the cells into black-walled, clear-bottom 96-well plates at a density that will result in

a confluent monolayer on the day of the assay.

Incubate the plates overnight at 37°C in a humidified CO2 incubator.

Dye Loading:

Prepare a loading buffer containing a calcium-sensitive fluorescent dye, such as Fluo-4

AM, according to the manufacturer's instructions.

Aspirate the culture medium from the cell plates and add the dye-loading buffer to each

well.

Incubate the plates for 1 hour at 37°C in the dark.

Compound Addition and Fluorescence Measurement:

Prepare serial dilutions of test compounds (agonists or antagonists) in an appropriate

assay buffer.

For antagonist testing, pre-incubate the cells with the antagonist before adding a known

agonist.

Use a fluorometric imaging plate reader (FLIPR) or a similar instrument to add the

compounds to the cell plate and simultaneously measure the fluorescence intensity

(excitation ~490 nm, emission ~525 nm) over time.

Data Analysis:
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The change in fluorescence intensity reflects the change in intracellular calcium

concentration.

For agonists, plot the peak fluorescence response against the compound concentration to

determine the EC50 value.

For antagonists, plot the inhibition of the agonist response against the antagonist

concentration to determine the IC50 value.

Chemotaxis Assay
This assay assesses the ability of GPR183 ligands to induce directed cell migration.
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Assay Setup

Incubation

Quantification

Prepare a suspension of GPR183-expressing cells
(e.g., U-937 lymphoma cells) in migration buffer.

Add cell suspension to the upper chamber,
separated by a porous membrane.

Add chemoattractant (GPR183 ligand)
to the lower chamber of a Boyden chamber

or similar migration plate.

Incubate the plate for several hours
to allow for cell migration.

Remove non-migrated cells from the
upper surface of the membrane.

Stain the migrated cells on the
lower surface of the membrane.

Count the number of migrated cells.

Click to download full resolution via product page

Chemotaxis Assay Workflow

Detailed Steps:

Cell Preparation:
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Culture GPR183-expressing cells, such as the human lymphoma cell line U-937, under

standard conditions.

Harvest the cells and resuspend them in a serum-free migration buffer at a defined

concentration.

Assay Setup:

Use a Boyden chamber or a commercially available chemotaxis plate with a porous

membrane (e.g., 5 µm pores).

Add the test compound (chemoattractant) at various concentrations to the lower wells of

the chamber.

Place the membrane over the lower wells.

Add the cell suspension to the upper wells.

Incubation:

Incubate the plate at 37°C in a humidified CO2 incubator for a period sufficient to allow for

cell migration (typically 2-4 hours).

Quantification of Migration:

After incubation, carefully remove the non-migrated cells from the upper surface of the

membrane.

Fix and stain the migrated cells on the lower surface of the membrane using a suitable

stain (e.g., crystal violet).

Elute the stain and measure the absorbance, or count the number of migrated cells per

field of view using a microscope.

Data Analysis:

Plot the number of migrated cells (or absorbance) against the chemoattractant

concentration to generate a chemotactic curve.
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Radioligand Binding Assay
This assay directly measures the binding of a radiolabeled ligand to GPR183 and can be used

to determine the affinity of unlabeled compounds.

Detailed Steps:

Membrane Preparation:

Homogenize cells or tissues expressing GPR183 in a cold lysis buffer.

Centrifuge the homogenate to pellet the cell membranes.

Wash the membrane pellet and resuspend it in a binding buffer.

Determine the protein concentration of the membrane preparation.

Binding Reaction:

In a 96-well plate, combine the membrane preparation, a radiolabeled GPR183 ligand

(e.g., [3H]-ligand), and varying concentrations of the unlabeled test compound.

To determine non-specific binding, include wells with a high concentration of a known

unlabeled GPR183 ligand.

Incubate the plate at a specific temperature for a time sufficient to reach binding

equilibrium.

Separation of Bound and Free Ligand:

Rapidly filter the contents of each well through a glass fiber filter plate using a cell

harvester. This traps the membranes with the bound radioligand on the filter.

Wash the filters with ice-cold wash buffer to remove unbound radioligand.

Detection:

Dry the filter plate and add a scintillation cocktail to each well.
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Count the radioactivity in each well using a scintillation counter.

Data Analysis:

Subtract the non-specific binding from the total binding to obtain the specific binding.

For competition assays, plot the percentage of specific binding against the concentration

of the unlabeled test compound to determine the IC50. The Ki value can then be

calculated using the Cheng-Prusoff equation.

GTPγS Binding Assay
This functional assay measures the activation of G proteins by GPR183 upon agonist binding.

Detailed Steps:

Membrane Preparation:

Prepare cell membranes expressing GPR183 as described for the radioligand binding

assay.

Assay Reaction:

In a 96-well plate, combine the membrane preparation, varying concentrations of the test

agonist, and a non-hydrolyzable, radiolabeled GTP analog, [35S]GTPγS.

Incubate the plate at 30°C for a defined period to allow for agonist-stimulated [35S]GTPγS

binding to the G proteins.

Separation and Detection:

Terminate the reaction and separate the membrane-bound [35S]GTPγS from the free

[35S]GTPγS by rapid filtration, as described for the radioligand binding assay.

Measure the radioactivity on the filters using a scintillation counter.

Data Analysis:
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Plot the amount of [35S]GTPγS bound against the agonist concentration to determine the

EC50 and the maximum stimulation (Emax) for G protein activation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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